Bienvenue dans la boutique en ligne BenchChem!

Plixorafenib

Paradoxical ERK activation BRAF wild-type Therapeutic window

Plixorafenib is a next-generation BRAF dimer-breaker that inhibits both monomeric BRAF V600E (IC50 3.8 nM) and dimeric splice variants/fusions without paradoxical ERK1/2 activation—a critical limitation of vemurafenib, dabrafenib, and encorafenib. This unique mechanism makes it the essential tool for p61BRAF V600E splice variant resistance studies, class 2 BRAF mutations, BRAF fusions, and co-culture models where first-generation inhibitors confound results. Procure high-purity Plixorafenib to ensure your research captures genuine dimer-dependent signaling dynamics and avoids MAPK reactivation artifacts.

Molecular Formula C25H21F3N6O3S
Molecular Weight 542.5 g/mol
CAS No. 1393466-87-9
Cat. No. B612209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlixorafenib
CAS1393466-87-9
SynonymsPLX8394;  PLX-8394;  PLX 8394.
Molecular FormulaC25H21F3N6O3S
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3
InChIInChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32)/t16-/m1/s1
InChIKeyYYACLQUDUDXAPA-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Plixorafenib (PLX8394, FORE8394): A Next-Generation Paradox-Breaking BRAF Inhibitor for Research and Clinical Development


Plixorafenib (PLX8394, FORE8394) is an orally bioavailable, next-generation small-molecule inhibitor of serine/threonine-protein kinase B-raf (BRAF), currently in clinical development (Phase 1/2a, NCT02428712) for advanced solid tumors harboring BRAF alterations [1]. Unlike first- and second-generation BRAF inhibitors (vemurafenib, dabrafenib, encorafenib), plixorafenib functions as a selective dimer-breaker that inhibits both monomeric BRAF V600E and dimeric BRAF mutants, including splice variants and fusions, while sparing RAF function in normal cells [2]. Biochemical profiling demonstrates IC50 values of 3.8 nM for BRAF V600E, 14 nM for wild-type BRAF, and 23 nM for CRAF, establishing its potency profile .

Why Plixorafenib Cannot Be Substituted by First- or Second-Generation BRAF Inhibitors in Experimental Systems


First-generation BRAF inhibitors (vemurafenib, dabrafenib) induce paradoxical ERK1/2 activation in BRAF wild-type cells by promoting RAF dimerization—a mechanism directly linked to clinical toxicities including cutaneous squamous cell carcinoma induction and accelerated progression of RAS-mutant tumors [1]. Second-generation inhibitors (encorafenib) reduce but do not eliminate this paradoxical activation, and all approved BRAF inhibitors remain vulnerable to acquired resistance mediated by aberrantly spliced p61BRAF V600E variant dimerization and BRAF fusion-driven signaling [2]. Plixorafenib's dimer-breaker mechanism addresses these specific limitations; substituting plixorafenib with alternative BRAF inhibitors in preclinical models would introduce confounding paradoxical activation artifacts and fail to recapitulate activity against dimer-dependent resistance mechanisms.

Plixorafenib Quantitative Differentiation Evidence: Comparative Performance Against BRAF Inhibitor Comparators


Paradoxical ERK Activation: Plixorafenib Eliminates Wild-Type BRAF ERK Hyperactivation Observed with Vemurafenib, Dabrafenib, and Encorafenib

Plixorafenib (PLX8394) does not induce paradoxical ERK1/2 activation in BRAF wild-type cells, in direct contrast to vemurafenib which induces the greatest paradoxical activation among clinically evaluated BRAF inhibitors [1]. In a head-to-head profiling study, vemurafenib, dabrafenib, encorafenib, and PLX8394 were compared for paradoxical ERK activation; vemurafenib showed the highest activation, while PLX8394 demonstrated no detectable paradoxical activation in BRAF wild-type cell lines or patient-derived explant systems [2].

Paradoxical ERK activation BRAF wild-type Therapeutic window RAF dimerization

BRAF V600E Splice Variant-Driven Resistance: Plixorafenib Retains Efficacy Against p61BRAF V600E Where Vemurafenib Fails

Plixorafenib demonstrated efficacy against vemurafenib-resistant tumors expressing the p61BRAF V600E splice variant, a major acquired resistance mechanism observed in approximately 6 of 19 (32%) patients with vemurafenib-resistant melanoma [1]. Ex vivo treatment with PLX8394 suppressed ERK1/2 signaling and elicited apoptosis more effectively than vemurafenib in splice variant-expressing tumors, and mechanistically reduced splice-variant homodimerization [2].

Acquired resistance BRAF V600E splice variant p61BRAF Vemurafenib resistance

BRAF Non-V600 Mutations and Fusions: Plixorafenib Demonstrates Clinical Activity Where Approved BRAF Inhibitors Show Limited Efficacy

In the Phase 1/2a clinical trial (NCT02428712), plixorafenib demonstrated antitumor activity in patients with class 2 (activating non-V600) BRAF mutations and BRAF fusions—patient populations in which approved BRAF inhibitors (vemurafenib, dabrafenib, encorafenib) have limited or no established clinical benefit [1]. Of 110 treated patients, 17 (15%) had BRAF fusions and 19 (17%) had class 2 mutations (excluding fusions). Declines in BRAF variant allele frequency in ctDNA were observed across class 1, class 2, and class 3 BRAF alterations after one cycle of treatment [2].

BRAF non-V600 mutations BRAF fusions Class 2 BRAF alterations Pan-RAF inhibition

Colorectal Cancer Models: Plixorafenib Prevents Dabrafenib-Induced Paradoxical MAPK Activation in BRAF WT/KRAS Mutant CRC

In a patient-derived BRAF wild-type/KRAS G12D colorectal cancer cell line (LM-COL-1), dabrafenib treatment induced paradoxical MAPK pathway activation and increased cell proliferation—directly mimicking a clinical scenario of accelerated CRC progression in a patient with synchronous BRAF-mutant melanoma and BRAF WT/KRAS G12D CRC [1]. In contrast, the paradox-breaker PLX8394 retained on-target inhibition of mutated BRAF V600 without paradoxically promoting MAPK signaling in the same model system [2].

Colorectal cancer KRAS mutation Paradoxical MAPK activation Dabrafenib

Acquired Resistance Mutational Landscape: Plixorafenib Treatment Does Not Select for MAPK Pathway Resistance Mutations Unlike First-Generation BRAF Inhibitors

Analysis of paired tumor biopsies from patients in the Phase 1/2a clinical trial revealed that, in contrast to acquired mutations driving resistance to early-generation BRAF inhibitors, no new mutations in MAPK pathway genes were identified following plixorafenib treatment [1]. This finding supports the dimer-breaker mechanism of action as distinct from first-generation inhibitors and suggests a differentiated resistance evolution profile [2].

Acquired resistance MAPK pathway mutations Dimer-breaker ctDNA monitoring

Plixorafenib: Primary Research and Procurement Application Scenarios


Investigating BRAF Dimerization-Dependent Resistance Mechanisms in Preclinical Models

Researchers studying acquired resistance to BRAF inhibitors, particularly p61BRAF V600E splice variant-mediated resistance (observed in ~32% of vemurafenib-resistant patients), require plixorafenib as the tool compound that retains activity against dimerized splice variants. First-generation inhibitors lose efficacy in this context, making plixorafenib essential for mechanistic studies of dimer-dependent resistance [1].

Studies Requiring BRAF Pathway Inhibition Without Wild-Type BRAF Paradoxical ERK Activation Confounds

In experimental systems containing BRAF wild-type cells—including co-culture models, tumor microenvironment studies, or RAS-mutant backgrounds—plixorafenib is the preferred BRAF inhibitor because it does not induce paradoxical ERK1/2 activation. This avoids confounding pathway activation artifacts that occur with vemurafenib, dabrafenib, and to a lesser extent encorafenib [2].

Preclinical Evaluation of Non-V600 BRAF Alterations and BRAF Fusion-Driven Tumor Models

Investigators working with class 2 (non-V600 activating) BRAF mutations or BRAF fusions (e.g., KIAA1549-BRAF) should select plixorafenib over approved BRAF inhibitors. Clinical data demonstrate activity across these alteration classes where vemurafenib, dabrafenib, and encorafenib have limited or no established efficacy, and preclinical studies confirm plixorafenib selectively blocks ERK signaling in class 1 and class 2 BRAF mutation- and fusion-driven tumors [3].

Longitudinal Resistance Evolution Studies with ctDNA Monitoring

For studies tracking acquired resistance dynamics via ctDNA variant allele frequency (VAF), plixorafenib offers a distinct advantage: no new MAPK pathway mutations emerge during treatment, in contrast to first-generation inhibitors. This allows investigation of alternative resistance pathways (e.g., PI3K-AKT, SRC) without confounding canonical MAPK resistance selection [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plixorafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.